molecular formula C26H34N6O3S B1682784 N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide CAS No. 936091-15-5

N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide

Cat. No.: B1682784
CAS No.: 936091-15-5
M. Wt: 510.7 g/mol
InChI Key: MMXZBJJTHQWMEN-UHFFFAOYSA-N
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Description

TG-46 is an inhibitor of JAK2, FLT3, RET, JAK3.

Mechanism of Action

References:

  • Lindner, P., Christensen, S. B., Nissen, P., Møller, J. V., & Engedal, N. (2020). Cell death induced by the ER stressor thapsigargin involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components. Cell Communication and Signaling, 18(1), 12
  • Beyond Achondroplasia. (n.d.). TA-46 Mechanism Of Action. Retrieved from here

: Cell Communication and Signaling article : Beyond Achondroplasia

Properties

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O3S/c1-19-17-27-25(29-21-10-8-20(9-11-21)18-32-12-14-35-15-13-32)30-24(19)28-22-6-5-7-23(16-22)36(33,34)31-26(2,3)4/h5-11,16-17,31H,12-15,18H2,1-4H3,(H2,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXZBJJTHQWMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587365
Record name N-tert-Butyl-3-[(5-methyl-2-{4-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936091-15-5
Record name N-tert-Butyl-3-[(5-methyl-2-{4-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is it important to accurately simulate megavoltage photon beams produced by medical linear accelerators?

A1: Accurate simulations are crucial for:

  • Treatment planning: Precise dose calculations are essential to deliver the intended radiation dose to the tumor while sparing healthy tissues. []
  • Quality assurance: Simulations help verify treatment plans and ensure the linear accelerator delivers radiation as expected. []
  • Understanding beam characteristics: Simulations provide detailed insights into factors influencing the beam's behavior, like energy deposition patterns. []

Q2: What is the role of the BEAM code in simulating photon beams?

A2: BEAM is a Monte Carlo code specifically designed to simulate radiation transport, including the interactions of photons and electrons with matter. It's used to model the production and characteristics of photon beams from linear accelerators. []

Q3: Which parameters of the electron beam incident on the target are important for accurate photon beam simulations, and how are they determined?

A3: Key parameters include:

  • Mean energy: Affects the penetration depth of the photon beam. []
  • FWHM (Full Width at Half Maximum) of intensity distribution: Influences the beam's shape and off-axis dose distribution. []
  • Angle of incidence: Impacts the symmetry of the dose distribution. []

Q4: What are off-axis factors, and why are they important in photon beam simulations?

A4: Off-axis factors quantify how the radiation dose changes as you move away from the central axis of the beam. These factors are crucial for:

  • Accurate dose calculation: Tumors are rarely perfectly centered, so off-axis factors help determine the dose delivered to different tumor regions. []
  • Evaluating beam flatness: Ideally, the dose should be relatively uniform across the treatment field. Off-axis factors help assess variations in dose. []

Q5: Which parameters significantly impact the off-axis factors in simulations?

A5: The following parameters significantly influence off-axis factors:

  • Mean electron beam energy []
  • FWHM of electron beam intensity distribution []
  • Electron beam angle of incidence []
  • Dimensions of the primary collimator opening []
  • Material and density of the flattening filter []

Q6: How sensitive are depth-dose curves to the electron beam parameters in simulations?

A6: Depth-dose curves are mainly sensitive to:

  • Electron beam energy: Higher energy beams penetrate deeper into the tissue. []
  • Electron beam energy distribution: The spread of electron energies affects the shape of the depth-dose curve. []

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